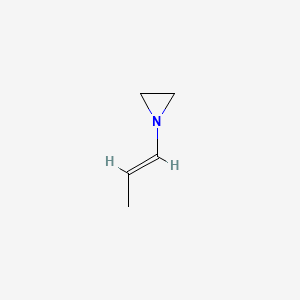

Aziridine, 1-(1-propenyl)-, (E)-

Description

Significance of Aziridine (B145994) Scaffolds as Versatile Building Blocks in Organic Synthesis

The importance of aziridine scaffolds in organic synthesis cannot be overstated. They serve as precursors to a wide variety of functionalized amines, amino alcohols, and other nitrogenous compounds that are otherwise challenging to prepare. nih.govrsc.orgnih.gov The ability to introduce nitrogen into a molecule with high efficiency and stereocontrol is a key advantage offered by aziridine chemistry. The strain energy of the aziridine ring, which is similar to that of cyclopropane (B1198618) and oxirane, drives many of their transformations. nih.gov This reactivity can be harnessed to construct complex molecular architectures. nih.govrsc.orgnih.gov

The versatility of aziridines is further enhanced by the ability to modify the substituent on the nitrogen atom. Aziridines are broadly categorized as "activated" or "non-activated" based on the electronic nature of the N-substituent. nih.gov Activated aziridines, bearing electron-withdrawing groups, are more reactive towards nucleophiles, while non-activated aziridines, with electron-donating groups, are comparatively more stable. nih.govnih.gov This tunability allows chemists to control the reactivity of the aziridine ring to suit specific synthetic needs.

Overview of Vinyl Aziridines and Their Inherent Reactivity Due to Ring Strain

Vinyl aziridines, a subclass of aziridines, possess a vinyl group attached to the aziridine ring. This structural feature introduces additional reactivity pathways, making them particularly interesting synthetic intermediates. nih.govorganic-chemistry.orgacs.org The combination of the strained aziridine ring and the adjacent π-system of the vinyl group leads to unique chemical behavior. nih.govorganic-chemistry.org

The inherent ring strain of the aziridine core is a primary driver of the reactivity of vinyl aziridines. nih.govorganic-chemistry.orgnih.gov This strain facilitates ring-opening reactions, which can occur through various mechanisms, including nucleophilic attack at either the aziridine carbon or the vinyl terminus. nih.govacs.org These reactions are often highly regioselective and provide access to a range of valuable nitrogen-containing heterocycles such as pyrrolidines, piperidines, and azepines through ring-expansion reactions. nih.govmdpi.com The relief of ring strain provides a strong thermodynamic driving force for these transformations. nih.govorganic-chemistry.org

Stereochemical Considerations in (E)-1-(1-Propenyl)aziridine Research and Synthesis

Stereochemistry plays a pivotal role in the synthesis and reactions of (E)-1-(1-propenyl)aziridine. The "E" designation specifies the stereochemistry of the propenyl group, indicating that the substituents on the double bond are on opposite sides. The stereochemical outcome of reactions involving aziridines is often dependent on the reaction mechanism and the nature of the substituents. nih.govresearchgate.net

The synthesis of enantiomerically pure vinyl aziridines is a significant area of research, as the stereochemistry of the aziridine can dictate the stereochemistry of the resulting products. nih.govdntb.gov.ua For instance, the ring-opening of chiral aziridines can proceed with either inversion or retention of stereochemistry, depending on the reaction conditions and the stabilizing ability of substituents. nih.gov In the case of (E)-1-(1-propenyl)aziridine, the stereochemistry of the vinyl group can also influence the diastereoselectivity of subsequent reactions. The development of stereoselective methods for the synthesis of vinyl aziridines, such as amine-promoted nucleophilic aziridination, has been a key focus, often resulting in the formation of specific diastereomers. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

80839-91-4 |

|---|---|

Molecular Formula |

C5H9N |

Molecular Weight |

83.13 g/mol |

IUPAC Name |

1-[(E)-prop-1-enyl]aziridine |

InChI |

InChI=1S/C5H9N/c1-2-3-6-4-5-6/h2-3H,4-5H2,1H3/b3-2+ |

InChI Key |

BEUWPRGCKSXXRV-NSCUHMNNSA-N |

Isomeric SMILES |

C/C=C/N1CC1 |

Canonical SMILES |

CC=CN1CC1 |

Origin of Product |

United States |

Elucidation of Reactivity and Mechanistic Pathways of E 1 1 Propenyl Aziridine and Aziridine Derivatives

Nucleophilic Ring-Opening Reactions of Aziridine (B145994) Rings

Aziridines, as the smallest nitrogen-containing heterocycles, are characterized by significant ring strain, making them valuable building blocks in organic synthesis. clockss.org Their utility largely stems from nucleophilic ring-opening reactions, which provide a versatile method for the synthesis of various nitrogen-containing compounds, including biologically relevant β-functionalized alkylamines. mdpi.comscilit.com The efficiency and regioselectivity of these reactions are heavily influenced by the nature of the substituents on the aziridine ring, the nucleophile, and the reaction conditions. rsc.orgnih.gov

The regioselectivity of nucleophilic ring-opening of aziridines is a complex interplay of electronic and steric factors, as well as the nature of the activating groups on the nitrogen atom. mdpi.comresearchgate.net Generally, aziridines can be classified as "activated" or "non-activated". Activated aziridines, bearing electron-withdrawing groups (e.g., sulfonyl, carbonyl) on the nitrogen, are more susceptible to nucleophilic attack. clockss.org

In acid-catalyzed reactions , the aziridine nitrogen is protonated to form an aziridinium (B1262131) ion. The subsequent nucleophilic attack is directed to the more substituted carbon atom, following an S_N1-like mechanism where the positive charge is better stabilized. nih.gov For instance, the ring-opening of 2-(3-ketoalkyl)aziridine with a hydroxy nucleophile from water in the presence of trifluoroacetic acid (TFA) occurs at the C2 position. frontiersin.org

Conversely, under base-catalyzed or neutral conditions , the reaction tends to follow an S_N2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. acs.orgacs.org This is particularly true for non-activated aziridines. researchgate.net For example, the reaction of C-glycosyl aziridines with thiophenol is fully regioselective, with the thiol attacking the less substituted carbon. nih.gov

Electronic effects of substituents on the aziridine ring also play a crucial role. Aryl-substituted aziridines, for example, often favor attack at the benzylic position due to electronic stabilization. acs.org However, in some Lewis base-catalyzed reactions, steric effects can override electronic effects, leading to attack at the less-substituted carbon even in phenyl-substituted aziridines. nih.gov The presence of a fluorine atom can also significantly influence the regioselectivity of ring-opening reactions. nih.gov

Stereoselectivity is another critical aspect. The ring-opening of aziridines is often stereospecific. For instance, S_N2-type reactions typically proceed with an inversion of configuration at the attacked carbon center. acs.orgacs.org The stereochemical outcome can be dependent on the substrate and the reaction conditions. For example, the hydrofluorination of bicyclic aziridines with DMPU-HF results in products with inverted stereoconfiguration. nih.gov

The choice of catalyst can also be used to control regioselectivity. For instance, in the palladium-catalyzed ring-opening of 2-arylaziridines, the use of a Pd/NHC catalyst system can favor C2-selective arylation, while a Pd/PR_3_ system can switch the selectivity. acs.org

Table 1: Factors Influencing Regioselectivity in Aziridine Ring-Opening

| Factor | Influence on Regioselectivity | Example |

| Reaction Conditions | Acidic conditions favor attack at the more substituted carbon (S_N1-like). Basic/neutral conditions favor attack at the less substituted carbon (S_N2-like). | Ring-opening of 2-(3-ketoalkyl)aziridine with H₂O/TFA occurs at C2. frontiersin.org |

| Electronic Effects | Electron-donating groups stabilize adjacent carbocations, favoring S_N1-like attack. Electron-withdrawing groups can influence the electrophilicity of the carbon atoms. | Aryl-substituted aziridines often undergo attack at the benzylic position. acs.org |

| Steric Hindrance | Nucleophilic attack is generally favored at the less sterically hindered carbon atom, especially in S_N2 reactions. | Thiophenol attacks the less substituted carbon of C-glycosyl aziridines. nih.gov |

| Catalyst | The choice of catalyst and ligands can dictate the site of nucleophilic attack. | Pd/NHC vs. Pd/PR₃ systems can switch the regioselectivity in the ring-opening of 2-arylaziridines. acs.org |

| N-Substituent | Electron-withdrawing groups on the nitrogen activate the ring towards nucleophilic attack. | N-sulfonyl and N-carbonyl aziridines are more reactive than N-alkyl aziridines. clockss.org |

The nucleophilic ring-opening of aziridines with carboxylates is a valuable method for the synthesis of β-amino esters and their derivatives. nih.govresearchgate.net Studies have been conducted to understand the intrinsic reactivity of aziridines with these nucleophiles. The reaction of dianions of carboxylic acids with aziridines has been shown to be a direct, one-step method to produce γ-amino acids. mdpi.com

The reactivity in these reactions is dependent on several factors, including the nature of the aziridine, the carboxylic acid, and the catalyst employed. For instance, the ring-opening of N-tosylaziridines with various acid anhydrides can be effectively catalyzed by 1,5,7-triazabicyclo rsc.orgrsc.orgdec-5-ene (TBD), a strong organic base. nih.gov

In a comparative study, the reactivity of enediolates derived from carboxylic acids with aziridines was explored, showing a similar reactivity profile to enolates from ketones, esters, or amides. mdpi.com This methodology provides a direct route to γ-amino acids. nih.gov The regioselectivity of the addition of dianions from α,β-unsaturated carboxylic acids to aziridines can be influenced by steric and electronic effects, with the γ-adduct being the sole regioisomer observed in some cases. nih.gov

Catalysts play a pivotal role in dictating the pathway and outcome of aziridine ring-opening reactions.

Acid Catalysts : Protic acids (e.g., TFA, H₂SO₄) and Lewis acids (e.g., Sc(OTf)₃, In(OTf)₃) activate the aziridine ring by protonating or coordinating to the nitrogen atom, forming a more electrophilic aziridinium ion. researchgate.netfrontiersin.orgnih.govacs.org This generally leads to an S_N1-type mechanism, with the nucleophile attacking the more substituted carbon. frontiersin.org For example, the ring-opening of an aziridine bearing a γ-ketone substituent with water proceeds at the C2 position in the presence of TFA. frontiersin.org

Base Catalysts : Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and TBD can catalyze the ring-opening of aziridines with nucleophiles such as carboxylic acids and acid anhydrides. nih.govresearchgate.net These reactions often proceed under mild conditions with high yields and regioselectivity, favoring attack at the less substituted carbon. nih.gov

Metal Catalysts : Transition metal catalysts, including those based on palladium, nickel, copper, and titanium, have been extensively used to control the regioselectivity and stereoselectivity of aziridine ring-opening reactions. mdpi.comscilit.com

Palladium: Palladium catalysts are versatile for various C-C and C-heteroatom bond-forming reactions via aziridine ring-opening. The choice of ligand is crucial for controlling regioselectivity. acs.org For instance, a Pd-pincer complex can catalyze the reaction of vinyl aziridines with organoboronic acids to yield allylic amines with high E-selectivity through an S_N2-type mechanism. mdpi.com

Nickel: Nickel catalysts are effective for cross-coupling reactions of N-sulfonyl aziridines with organozinc reagents and for the synthesis of β-amino acids. mdpi.com

Copper: Copper catalysts have been employed in the synthesis of tetrahydrodibenzoimidazoazepines through an S_N2-type ring-opening of N-activated aziridines. mdpi.com

Titanium: Titanocene catalysts can mediate the radical ring-opening of N-acylated aziridines. mdpi.com

Table 2: Influence of Catalysts on Aziridine Ring-Opening Pathways

| Catalyst Type | General Mechanism | Regioselectivity | Example |

| Acid | S_N1-like | Attack at the more substituted carbon | Ring-opening of 2-(3-ketoalkyl)aziridine with H₂O/TFA. frontiersin.org |

| Base | S_N2-like | Attack at the less substituted carbon | DBU-catalyzed ring-opening with carboxylic acids. researchgate.net |

| Palladium | Oxidative Addition/Reductive Elimination | Ligand-dependent | Pd/NHC for C2-arylation, Pd/PR₃ for C3-arylation. acs.org |

| Nickel | Oxidative Addition/Reductive Elimination | Varies with reaction type | Negishi alkylations of N-sulfonyl aziridines. mdpi.com |

| Copper | S_N2-type | Varies with substrate and nucleophile | Synthesis of tetrahydrodibenzoimidazoazepines. mdpi.com |

| Titanium | Radical | Varies with substrate | Radical ring-opening of N-acylated aziridines. mdpi.com |

While the vast majority of nucleophilic ring-opening reactions of aziridines proceed via the cleavage of a carbon-nitrogen bond, there are rare and intriguing instances of carbon-carbon bond cleavage . rsc.orgrsc.org This unconventional reactivity opens up new synthetic pathways.

An unprecedented example of C-C bond cleavage was observed in the base-mediated intramolecular nucleophilic ring-opening of N-styryl-3-aryl-1-methylaziridine-2-carboxamides. rsc.orgnih.gov This reaction leads to the formation of ring-expanded imidazolidin-4-one (B167674) products. The driving force for this unusual pathway is likely the release of ring strain by forming a more stable five-membered imidazoline (B1206853) intermediate, which is further stabilized by conjugation. rsc.orgrsc.org

Typically, C-C bond cleavage in aziridines requires harsh conditions, such as pyrolysis, to generate azomethine ylide intermediates. rsc.org The discovery of a mild, base-mediated C-C bond cleavage represents a significant advancement in aziridine chemistry.

Aziridine-2-phosphonates are a specific class of aziridines that have been studied for their ring-opening reactions. metu.edu.trmetu.edu.tr The presence of the phosphonate (B1237965) group can influence the reactivity and regioselectivity of these reactions.

Regioselective ring-opening of racemic and chiral aziridine-2-phosphonates has been achieved with various nucleophiles. For example, reaction with HCl leads to the formation of α-amino-β-chlorophosphonates, while reaction with alcohols in the presence of sulfuric acid yields α-amino-β-alkoxyphosphonates. metu.edu.trmetu.edu.tr

The presence of a fluorine atom on the same carbon as the phosphonate group in aziridine-2-phosphonates introduces further complexity and unique reactivity. nih.gov Acid-catalyzed regioselective ring-opening of such compounds has been investigated, demonstrating the influence of the fluorine atom on the reaction outcome. nih.gov

Cycloaddition Reactions and Azomethine Ylide Intermediates

Aziridines can serve as precursors to azomethine ylides , which are highly reactive 1,3-dipoles. nih.govmdpi.com These ylides are typically generated in situ and readily undergo [3+2] cycloaddition reactions with various dipolarophiles, providing a powerful method for the synthesis of five-membered nitrogen-containing heterocycles like pyrrolidines and oxazolidines. nih.govrsc.org

The generation of azomethine ylides from aziridines can be achieved through thermal or photochemical electrocyclic ring-opening of the C-C bond. nih.govrsc.org The stereochemistry of the resulting ylide is governed by the Woodward-Hoffmann rules. For instance, the thermal ring-opening of a trans-aziridine leads to a cis-azomethine ylide. nih.gov

These ylides can react with a wide range of dipolarophiles, including alkenes, alkynes, aldehydes, and imines. nih.govrsc.org The reaction with carbonyl compounds, for example, yields oxazolidine (B1195125) derivatives. nih.govmdpi.com

Recent advancements include the use of visible-light photoredox catalysis to generate azomethine ylides from aziridines under mild conditions. rsc.org This method allows for rapid cycloadditions with various dipolarophiles, including olefins, aldehydes, and alkynes, leading to the formation of highly functionalized pyrrolidines and pyrroles. rsc.org

Intramolecular cycloaddition reactions of azomethine ylides have also been developed as a strategy to construct complex polycyclic frameworks, such as those found in aziridinomitosene derivatives. nih.gov

Generation of Azomethine Ylides from Aziridines (Thermal and Photochemical Ring Opening)

Aziridines, upon thermal or photochemical stimulation, can undergo a reversible electrocyclic ring-opening reaction to form azomethine ylides. nih.govrsc.org These ylides are versatile 1,3-dipoles that serve as key intermediates in a variety of synthetic transformations. nih.gov The ring-opening process involves the cleavage of the carbon-carbon bond of the aziridine ring. mdpi.com According to Woodward-Hoffmann rules, the stereochemistry of the ring-opening is controlled by whether the process is induced by heat or light. Thermal opening is typically a conrotatory process, while photochemical opening is disrotatory. nih.gov

For instance, the thermal ring-opening of an aziridine generates an azomethine ylide that can be trapped in a [3+2] cycloaddition reaction. rsc.org The activation barrier for this electrocyclic ring-opening can be substantial for a parent aziridine, but it is significantly lowered by the introduction of substituents such as methyl or ester groups. researchgate.net The formation of azomethine ylides can also be achieved through other methods, such as the decarboxylation of the condensation product of α-amino acids and aldehydes. researchgate.net

In the context of vinyl aziridines, the presence of the vinyl group can influence the stability and reactivity of the resulting azomethine ylide. The thermal decomposition of related compounds like vinyl azide (B81097) has been studied computationally, highlighting the complexity of reactions involving vinyl-substituted nitrogen heterocycles. researchgate.net Photochemical activation provides an alternative pathway to these reactive intermediates. For example, photolysis of certain aziridines can lead to the formation of azomethine ylides, which can then participate in subsequent reactions. nih.gov

1,3-Dipolar Cycloadditions with Alkenes, Alkynes, and Heterocumulenes

Azomethine ylides, generated from the ring-opening of aziridines, are highly reactive 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with a wide range of dipolarophiles. nih.govdiva-portal.org This class of reactions is a powerful tool for the synthesis of five-membered nitrogen-containing heterocycles, such as pyrrolidines and their derivatives. researchgate.netrsc.org

The most common dipolarophiles are alkenes and alkynes, particularly those activated by electron-withdrawing groups, which facilitate the reaction and lead to the formation of highly functionalized pyrrolidine (B122466) rings. nih.gov However, the scope of the reaction extends to other π-systems, including heterocumulenes. nih.gov The cycloaddition can also occur with carbonyl compounds, leading to the formation of oxazolidine derivatives. nih.govmdpi.com

The versatility of the 1,3-dipolar cycloaddition is demonstrated by its application in the functionalization of carbon nanomaterials, where azomethine ylides generated from aziridines have been used to modify the surface of carbon nanohorns. rsc.orgresearchgate.net The reaction typically proceeds with high regioselectivity and stereoselectivity, which can often be predicted by frontier molecular orbital theory. The stereochemical outcome of the cycloaddition is dependent on the geometry of both the azomethine ylide and the dipolarophile. diva-portal.org

Metal-Catalyzed Cycloaddition Reactions (e.g., Nickel/NHC Complexes, Silver Catalysts)

Transition metal catalysis has emerged as a powerful strategy to control and expand the scope of cycloaddition reactions involving aziridines. dntb.gov.ua Metal catalysts can influence the reactivity, regioselectivity, and stereoselectivity of these transformations.

Nickel complexes, particularly those featuring N-heterocyclic carbene (NHC) ligands, have been shown to catalyze various reactions of vinyl aziridines. nih.gov While primarily investigated for rearrangement reactions, these catalytic systems also have the potential to mediate cycloaddition processes. The ability of nickel to coordinate to both the aziridine and a potential coupling partner can facilitate novel cycloaddition pathways.

Silver catalysts are also known to promote reactions of aziridines. Although not explicitly detailed for the cycloaddition of (E)-1-(1-propenyl)aziridine in the provided context, silver's Lewis acidity can be utilized to activate the aziridine ring towards nucleophilic attack or to facilitate the formation of azomethine ylides under milder conditions than thermal or photochemical methods.

Furthermore, copper-catalyzed cycloadditions have been pivotal in popularizing these reactions, especially the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net While distinct from azomethine ylide cycloadditions, the principles of using metal acetylides to enhance reaction rates and expand the substrate scope are relevant to the broader field of metal-catalyzed cycloadditions. researchgate.net

Rearrangement Reactions of Vinyl Aziridines

Vinyl aziridines are susceptible to a variety of rearrangement reactions, often catalyzed by transition metals, leading to the formation of structurally diverse nitrogen-containing compounds.

Nickel-Catalyzed Rearrangements to Imines or 1,3-Butadienylamines

Nickel complexes, particularly those ligated with N-heterocyclic carbenes (NHCs), have proven to be effective catalysts for the rearrangement of vinyl aziridines. nih.gov The outcome of these reactions is highly dependent on the substrate and the specific NHC ligand employed. nih.gov

For instance, the Ni/IPr (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) catalyzed rearrangement of 1-benzhydryl vinylaziridine leads to the formation of a 1,3-butadienylamine. nih.gov However, when a saturated NHC ligand like SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) is used, the same substrate rearranges to an α,β-unsaturated imine. nih.gov This highlights the crucial role of the ligand in directing the reaction pathway.

Other substituted vinyl aziridines, such as those with benzoyl, Boc, or methoxycarbonyl groups on the nitrogen, isomerize to the corresponding 5-vinyl-2-oxazolines under similar nickel-catalyzed conditions. nih.gov

Proposed Mechanism via π-Allyl/Ni Complex Intermediates

The mechanism for the nickel-catalyzed rearrangements of vinyl aziridines is proposed to proceed through the formation of a key π-allyl/Ni complex intermediate. nih.gov This intermediate is formed upon the oxidative addition of the vinyl aziridine to the low-valent nickel center.

From this π-allyl/Ni complex, the reaction can diverge to form either the 1,3-butadienylamine or the imine. The formation of the 1,3-butadienylamine is thought to arise from a metallazetidine intermediate, while the imine is formed via a metallapiperidine intermediate. nih.gov These intermediates are generated through β-hydride elimination from the π-allyl/Ni complex, followed by reductive elimination. nih.gov The specific pathway taken is influenced by the electronic and steric properties of the substituents on the aziridine and the NHC ligand. nih.gov

Theoretical and Computational Mechanistic Studies

Theoretical and computational studies provide valuable insights into the mechanisms of reactions involving vinyl aziridines. Density functional theory (DFT) calculations have been employed to investigate the ring-opening of aziridines to azomethine ylides and their subsequent cycloaddition reactions. researchgate.net

These studies have shown that the activation barrier for the electrocyclic ring-opening of the parent aziridine is significantly high but can be substantially lowered by the presence of substituents like methyl and ester groups. researchgate.net Computational investigations into the decomposition of vinyl azide, a related vinyl-substituted nitrogen compound, have also been conducted, though some theoretical approaches like DFT have been noted to be inadequate for accurately describing certain intermediates like open-shell singlet vinyl nitrenes. researchgate.net

For metal-catalyzed reactions, computational studies can help elucidate the structure and stability of key intermediates, such as the π-allyl/Ni complexes involved in the rearrangement of vinyl aziridines. strath.ac.ukresearchgate.net These studies can also rationalize the observed selectivities and guide the development of new catalytic systems. For example, theoretical calculations have been used to study the ring conformation of dinickelacycles formed from the reaction of nickel with allyl- and vinyl-substituted phosphines. strath.ac.ukresearchgate.netchemrxiv.org

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles

Density Functional Theory (DFT) has emerged as a powerful methodology for investigating the mechanisms of chemical reactions involving aziridine derivatives. nih.govnih.gov By calculating the potential energy surface of a reaction, DFT allows for the determination of the structures of reactants, transition states, and products, as well as their relative energies. This information is compiled into a reaction energy profile, which maps the energy of the system as it progresses along the reaction coordinate, providing critical insights into the reaction's feasibility and kinetics.

The process typically involves geometry optimization of all stationary points on the potential energy surface. Functionals such as B3LYP or the PBE0 hybrid functional are commonly employed for these calculations, often paired with basis sets like 6-31+G**. nih.govacs.org Frequency calculations are then performed to characterize the nature of these stationary points; minima (reactants, intermediates, products) have no imaginary frequencies, while transition states possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org The resulting energy values, often expressed as relative Gibbs free energies (ΔG), are used to construct the reaction energy profile. researchgate.net For instance, the activation energy (ΔG‡) of a step is the difference in free energy between the transition state and the preceding reactant or intermediate. acs.org

Below is an illustrative table representing a simplified reaction free energy profile for a generic two-step reaction, as might be determined by DFT calculations.

| Reaction Coordinate | Species | Relative Gibbs Free Energy (ΔG) in kcal/mol |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 (TS1) | +21.5 |

| 3 | Intermediate | +5.7 |

| 4 | Transition State 2 (TS2) | +15.3 |

| 5 | Products | -10.2 |

This table is a generalized representation and does not correspond to a specific reaction of (E)-1-(1-propenyl)aziridine. The values are for illustrative purposes to demonstrate the output of DFT calculations.

Such profiles are crucial for comparing different possible reaction pathways. For example, in a study on the annulation reaction of trichloronitroethylene with aniline, five different mechanistic paths were modeled, and the most plausible path was identified by comparing the activation energies of their respective rate-determining steps. nih.gov Similarly, for reactions involving (E)-1-(1-propenyl)aziridine, DFT could be used to model various potential pathways, such as nucleophilic attack at different positions or pericyclic reactions, to determine the most energetically favorable route.

Understanding Electronic and Steric Factors Governing Regioselectivity and Diastereoselectivity

In reactions of substituted aziridines, such as ring-opening, the attacking reagent can approach from different positions and faces of the molecule, leading to issues of regioselectivity and diastereoselectivity. Computational studies are instrumental in dissecting the electronic and steric factors that control these selective processes. nih.govresearchgate.net

Regioselectivity in the ring-opening of aziridines is highly dependent on the nature of the substituents on the ring and the nitrogen atom, as well as the reaction conditions. nih.gov For non-activated aziridines, the outcome of nucleophilic attack is influenced by the type of activation of the aziridine ring. researchgate.net In acid-catalyzed ring-opening, the reaction often proceeds via an SN2-like mechanism, with the nucleophile attacking the less substituted carbon atom due to steric hindrance. However, if a substituent can stabilize a positive charge, the mechanism may shift towards an SN1-like character, with the nucleophile attacking the more substituted carbon. For (E)-1-(1-propenyl)aziridine, the electronic nature of the N-alkenyl group can play a defining role in the reaction outcome. nih.gov DFT calculations can quantify the activation barriers for nucleophilic attack at each of the aziridine ring carbons, revealing the preferred site of reaction. nih.gov

Diastereoselectivity is often governed by steric interactions in the transition state. nih.gov For example, in the formation of aziridines from sulfur ylides and imines, DFT calculations have shown that the diastereoselectivity is determined in the initial addition step. nih.gov The analysis of transition state structures revealed that steric strain induced by substituents favors certain approach trajectories of the reactants, leading to the preferential formation of one diastereomer over another. nih.gov In some cases, favorable Coulombic interactions or C-H···O hydrogen bonding can also contribute to the stabilization of a particular transition state, influencing the stereochemical outcome. nih.gov Computational studies on the Nazarov cyclization of 3-alkenyl-2-indolylmethanol demonstrated that the diastereoselectivity was determined by the lower transition state energy barrier for the formation of one chiral configuration over the other. rsc.org

The interplay of these factors is summarized in the table below.

| Factor | Influence on Selectivity | Computational Insight |

| Electronic Effects | The electron-donating or -withdrawing nature of substituents on the aziridine ring and nitrogen can influence the stability of charged intermediates or transition states, directing the regioselectivity of nucleophilic attack. researchgate.netnih.gov | Analysis of partial charges, molecular orbitals (HOMO/LUMO), and transition state stabilization energies. |

| Steric Hindrance | Bulky substituents can block certain reaction sites, forcing a nucleophile to attack a less sterically hindered position (regioselectivity) or approach from a less hindered face (diastereoselectivity). nih.govresearchgate.net | Examination of optimized transition state geometries to identify and quantify steric clashes. |

| N-Substituent | The group attached to the aziridine nitrogen significantly influences reactivity and selectivity, for instance by altering the electronic nature of a potential zwitterionic intermediate. nih.gov | Modeling reaction pathways with different N-substituents to compare activation energies and product stabilities. |

| Nucleophile/Electrophile Nature | The "hardness" or "softness" of the attacking nucleophile and the nature of the electrophile used for activation can determine the preferred site of attack. researchgate.netnih.gov | Calculating reaction energy profiles for different nucleophiles to predict regiochemical outcomes. |

Solvation Effects in Computational Models

The solvent in which a reaction is performed can have a profound impact on its mechanism, rate, and selectivity. Therefore, accurately accounting for solvation is crucial for computational models to yield results that correlate well with experimental observations. researchgate.net Two main approaches are used to model solvent effects in quantum chemical calculations: implicit and explicit solvation models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model, are widely used due to their computational efficiency. researchgate.netyoutube.com In these models, the solvent is represented as a continuous dielectric medium characterized by its bulk properties, such as the dielectric constant. youtube.com The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated. youtube.com This approach is effective at capturing the long-range electrostatic effects of the solvent, which can stabilize charged species like intermediates and transition states, thereby lowering reaction barriers. researchgate.net For example, single-point energy calculations on optimized gas-phase geometries are often performed using a continuum model to include solvation effects. researchgate.net

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This approach is computationally much more demanding but is necessary when specific short-range interactions, such as hydrogen bonding between the solute and the solvent, play a critical role in the reaction mechanism. researchgate.net These specific interactions are often poorly described by continuum models alone. youtube.com For instance, the ring-opening of an aziridine by an amine nucleophile might be facilitated by a solvent molecule acting as a proton shuttle, a role that can only be captured by including explicit solvent molecules in the DFT calculation. researchgate.net

Advanced Applications in Synthetic Organic Chemistry As Building Blocks

Construction of Diverse Heterocyclic Frameworks

The utility of (E)-1-(1-propenyl)aziridine as a synthetic precursor extends to the formation of a wide array of larger, functionalized nitrogen-containing rings. The relief of ring strain provides a potent thermodynamic driving force for these transformations.

(E)-1-(1-propenyl)aziridine and related activated aziridines are instrumental in synthesizing a range of larger heterocyclic systems through controlled ring-opening and subsequent cyclization strategies.

Azetidines and β-Lactams: The expansion of the aziridine (B145994) ring offers a pathway to four-membered heterocycles like azetidines and their corresponding carbonyl derivatives, β-lactams. One general method involves the reaction of N-sulfonylaziridines with dimethylsulfoxonium methylide, which can lead to the corresponding azetidine. organic-chemistry.org While this specific reaction uses a sulfonyl group, the principle of inserting a methylene (B1212753) group can be applied to other activated aziridines. Furthermore, visible-light-mediated photocatalysis has enabled the synthesis of azetidines from other precursors, highlighting the continuous development of methods for accessing these strained four-membered rings. nih.gov β-lactams, a core structure in many antibiotics, can also be accessed from aziridine precursors through carefully designed synthetic routes, such as those starting from chiral aziridines derived from epoxy alcohols. chemrxiv.orgcapes.gov.br

Pyrroles and Imidazoles: The construction of five-membered aromatic heterocycles like pyrroles and imidazoles can be achieved using aziridines as key intermediates. Azomethine ylides, generated by the thermal or photochemical ring-opening of activated aziridines, can undergo [3+2] cycloaddition reactions with alkynes to furnish pyrrole (B145914) derivatives. wikipedia.org The N-propenyl group in the title compound can facilitate the formation of such reactive intermediates. The synthesis of pyrrole-imidazole alkaloids, a class of marine natural products, often involves complex multi-step sequences where aziridine chemistry could provide alternative approaches to key nitrogen-containing fragments. researchgate.net Modern synthetic methods also allow for the one-pot synthesis of substituted pyrrole-imidazole structures through cascade reactions, demonstrating the efficiency of building complex heterocycles from simpler starting materials. nih.gov

Piperidines and Azepanes: Six- and seven-membered rings are accessible through ring expansion or multi-step sequences starting from aziridines. For instance, 2-(2-cyano-2-phenylethyl)aziridines have been converted into functionalized piperidines via alkylation followed by a microwave-assisted cyclization. nih.gov This strategy showcases how the aziridine ring can be opened and re-closed to form a larger, more stable piperidine (B6355638) ring. Similarly, azepanes, which are seven-membered nitrogen heterocycles, can be synthesized through ring-expansion cascades. An N-bromosuccinimide-induced aminocyclization followed by aziridine ring expansion has been reported as a highly stereoselective method for producing substituted azepanes. nih.gov Another approach involves the stereoselective ring expansion of piperidine derivatives to yield azepanes, a transformation where the stereochemistry is precisely controlled. rsc.org

| Target Heterocycle | Ring Size | General Synthetic Strategy | Key Reaction Type |

|---|---|---|---|

| Azetidine | 4-Membered | Ring expansion of aziridines | Methylene group insertion organic-chemistry.org |

| β-Lactam | 4-Membered | Multi-step synthesis from chiral aziridines | Carbonylation/Cyclization capes.gov.br |

| Pyrrole | 5-Membered | [3+2] Cycloaddition with azomethine ylides | Electrocyclic ring-opening wikipedia.org |

| Imidazole | 5-Membered | Multi-component or cascade reactions | Cyclocondensation rsc.orgnih.gov |

| Piperidine | 6-Membered | Intramolecular cyclization after ring opening | 6-exo-tet cyclization nih.gov |

| Azepane | 7-Membered | Tandem aminocyclization/ring expansion | Intramolecular rearrangement nih.govrsc.org |

Ring expansion reactions represent a powerful strategy for converting the strained three-membered aziridine ring into larger, more functionalized heterocyclic systems. These transformations are often driven by the release of ring strain and can proceed with high stereoselectivity. For example, the reaction of aziridines can lead to piperidine or azepane derivatives through carefully controlled cascade reactions. nih.govnih.govrsc.org The mechanism of such expansions can involve the formation of an intermediate that facilitates the insertion of atoms into the ring structure, ultimately leading to a more stable five-, six-, or seven-membered ring. youtube.com The N-(1-propenyl) group can play a crucial role in activating the aziridine for the initial ring-opening step required for these expansion cascades.

(E)-1-(1-propenyl)aziridine can also be a precursor to more complex polycyclic systems. The synthesis of spirocyclic aziridines containing a cyclobutane (B1203170) motif has been achieved through a strain-release-driven process involving bicyclo[1.1.0]butanes. nih.gov This methodology demonstrates how highly strained molecules can be used to construct spiro-fused systems. Fused-bicyclic derivatives can be prepared through intramolecular reactions. For example, Zr-catalyzed reactions of certain imines can lead to pyrrolidines and azetidines, including spirocyclic variants. organic-chemistry.org The vinyl group on (E)-1-(1-propenyl)aziridine provides a handle for further reactions, such as cycloadditions, that could lead to the formation of fused bicyclic structures.

Stereoselective Synthesis of Functionalized Amines and Amino Acid Derivatives

The regioselective and stereoselective ring-opening of chiral aziridines is a cornerstone of modern asymmetric synthesis, providing reliable access to enantiomerically pure amines, amino alcohols, and amino acids.

Aziridines are valuable precursors for the synthesis of amino acids. Specifically, aziridine-2-carboxylic acid derivatives are direct precursors to α-amino acids. The ring-opening of these aziridines with various nucleophiles installs the side chain, while the core structure provides the α-amino acid backbone. Furthermore, the ring-opening of 2-(2-cyano-2-phenylethyl)aziridines can lead to piperidine-4-carboxylic acids, which are conformationally constrained amino acid derivatives. nih.gov By employing a nucleophilic attack with an oxygen-containing species, β-hydroxy-α-amino acids can be synthesized. These complex structures are found in numerous biologically active peptides. The synthesis of these valuable compounds often relies on the stereocontrolled opening of an aziridine ring. nih.gov

Chiral 1,2-amino alcohols are prevalent motifs in pharmaceuticals and natural products. nih.gov Aziridines serve as excellent starting points for their synthesis. The nucleophilic ring-opening of an aziridine at one of the ring carbons by a water or alcohol nucleophile, often facilitated by a Lewis acid, directly yields an amino alcohol with a defined stereochemical relationship between the amino and hydroxyl groups. wikipedia.orgresearchgate.net For instance, enantiomerically pure aziridines derived from amino alcohols can be ring-opened to produce a variety of chiral amino alcohols. nih.govnih.gov The N-(1-propenyl) group in the title compound can be cleaved under specific conditions after the ring-opening reaction to yield a primary or secondary amine, depending on the subsequent workup.

| Target Product Class | Aziridine Precursor Type | Key Transformation | Resulting Functional Groups |

|---|---|---|---|

| α-Amino Acids | Aziridine-2-carboxylate | Nucleophilic ring-opening | α-Amino, Carboxyl nih.gov |

| β-Hydroxy-α-Amino Acids | Aziridine-2-carboxylate | Ring-opening with oxygen nucleophile | α-Amino, β-Hydroxy, Carboxyl nih.gov |

| Chiral Amino Alcohols | Chiral N-Alkyl/Aryl Aziridine | Regioselective ring-opening with H₂O/ROH | Vicinal Amino and Hydroxyl nih.govresearchgate.net |

| Functionalized Amines | N-Alkyl/Aryl Aziridine | Reductive ring-opening | Amine with extended carbon chain nih.gov |

Aziridines in Multicomponent Reactions and Tandem Processes

Aziridines, including functionalized variants, are valuable substrates in multicomponent reactions (MCRs) and tandem (or domino) processes, which allow for the rapid construction of complex molecular architectures from simple precursors in a single operation. mdpi.comrsc.org These reactions are prized for their efficiency, atom economy, and ability to generate molecular diversity. researchgate.net

In the context of MCRs, activated aziridines can serve as versatile building blocks. For example, they can act as alkylating agents in transition metal-catalyzed reactions like the Catellani reaction, which involves the functionalization of an aryl iodide and a simultaneous C-H activation. mdpi.com Another MCR involves the reaction of an aziridine, formaldehyde, and formic acid under neat conditions to produce 1,3-oxazolidines in good yields. mdpi.com Three-component reactions involving aziridines, arenes, and aldehydes have also been developed. researchgate.net

Tandem processes involving aziridines often exploit the strain of the three-membered ring to trigger a cascade of reactions. A notable example is the synthesis of β-aminoboronic acids from aziridines. researchgate.netdntb.gov.ua This sequential process involves the initial formation of a 1,2-iodoamine intermediate from the aziridine, followed by a light-induced radical borylation. researchgate.net This strategy has proven effective for a variety of substituted aziridines, expanding their synthetic utility. researchgate.netdntb.gov.ua

Another powerful tandem reaction is the [3+3] ring expansion of aziridines to form dehydropiperidines. nih.gov In this process, the reaction of an aziridine with a metal-bound vinyl carbene generates an aziridinium (B1262131) ylide intermediate. This ylide then undergoes a concerted, asynchronous sigmatropic rearrangement to yield the six-membered dehydropiperidine ring system with high diastereoselectivity and retention of enantiomeric excess from the initial aziridine. nih.gov

Table 2: Examples of Tandem Reactions Involving Aziridines This table provides an overview of different tandem processes utilizing aziridines as key starting materials.

| Tandem Process | Starting Materials | Key Intermediate | Product Class |

| Haloamine Formation / Radical Borylation | Aziridine, Iodine Source, Boron Source | 1,2-Iodoamine | β-Aminoboronic Acids |

| [3+3] Ring Expansion | Aziridine, Diazoester (Carbene Precursor) | Aziridinium Ylide | Dehydropiperidines |

| Domino Halogen-Induced Cyclization | Olefinic Aziridine, N-Bromosuccinimide, Amine | - | Substituted Azepanes |

| Information compiled from studies on tandem reactions of aziridines. mdpi.comresearchgate.netnih.gov |

Polymer Chemistry and Advanced Materials Science Applications of Aziridine Derivatives

Ring-Opening Polymerization (ROP) of Aziridines

The significant reactivity of aziridines in polymerization processes stems from their inherent ring strain, making them valuable building blocks for polyamines. researchgate.netnih.gov The polymerization of these three-membered nitrogen-containing heterocycles primarily proceeds through a ring-opening mechanism. This process can be initiated by either anionic or cationic species, with the choice of method profoundly influencing the final polymer architecture. rsc.orgdntb.gov.ua For a monomer like "Aziridine, 1-(1-propenyl)-, (E)-", which lacks a strong electron-withdrawing group on the nitrogen, the polymerization pathway is a critical consideration for controlling the resulting material's properties.

Anionic Ring-Opening Polymerization (AROP) of Activated Aziridines

Anionic ring-opening polymerization (AROP) is a powerful technique for producing linear polyamines with well-defined structures. researchgate.netmdpi.com However, this method is generally effective only for "activated" aziridines. Activation involves attaching a potent electron-withdrawing group (EWG) to the aziridine (B145994) nitrogen, such as a sulfonyl or a tert-butyloxycarbonyl (Boc) group. researchgate.netmdpi.com This EWG serves two main purposes: it increases the acidity of the protons on the aziridine ring carbons, making them more susceptible to nucleophilic attack, and it deactivates the lone pair of electrons on the nitrogen atoms within the growing polymer chain. mdpi.com This deactivation is crucial as it prevents the backbone nitrogens from acting as nucleophiles and attacking other monomers or polymer chains, which would lead to branching. mdpi.commpg.de

The monomer "Aziridine, 1-(1-propenyl)-, (E)-" is considered a non-activated aziridine because the 1-propenyl group is not a sufficiently strong EWG to facilitate AROP under typical conditions. utwente.nl Attempting to use a strong anionic initiator would likely result in side reactions rather than controlled polymerization. Therefore, to polymerize this specific monomer via AROP, it would first need to be chemically modified to introduce a suitable activating group.

Cationic Ring-Opening Polymerization (CROP) of Aziridines

Cationic ring-opening polymerization (CROP) is the characteristic polymerization method for non-activated aziridines like "Aziridine, 1-(1-propenyl)-, (E)-". researchgate.netresearchgate.net The process is typically initiated by electrophiles such as protons or Lewis acids, which coordinate with or protonate the nitrogen atom of the aziridine ring. mpg.degoogle.com This creates a highly reactive aziridinium (B1262131) cation.

The polymerization proceeds via a chain-growth mechanism where the nucleophilic nitrogen of a monomer attacks the electrophilic carbon of the aziridinium ion at the end of the growing polymer chain. mpg.deresearchgate.net This regenerates the cationic active center at the chain end, allowing for the addition of subsequent monomer units. This process generally leads to the rapid formation of high molecular weight polyimines, often at ambient temperatures. google.com

Control over Polymer Structure (Linear vs. Branched Polyamines)

The choice between AROP and CROP fundamentally dictates the final polymer architecture.

Linear Polyamines: As described previously, AROP of N-activated aziridines yields linear polymers. The deactivating effect of the electron-withdrawing group on the backbone nitrogens is key to preventing branching. mdpi.com After polymerization, these activating groups can often be removed to yield linear polyethylenimine (LPEI) or its derivatives. researchgate.netmdpi.com

Branched Polyamines: CROP of non-activated aziridines, including "Aziridine, 1-(1-propenyl)-, (E)-", invariably produces polymers with a highly branched, dendritic structure. researchgate.netresearchgate.net During propagation, the secondary amine nitrogens within the polymer backbone are nucleophilic and can compete with the monomer's nitrogen to attack the aziridinium cation at a chain end. mpg.deresearchgate.net This "backbiting" or intermolecular attack results in the formation of tertiary amine branch points. The resulting hyperbranched polymers contain a distribution of primary, secondary, and tertiary amines. mpg.deresearchgate.net

| Polymerization Method | Monomer Type | Resulting Polymer Structure | Control Mechanism |

| Anionic (AROP) | N-Activated Aziridines | Linear | Electron-withdrawing group on nitrogen deactivates backbone amines, preventing branching. mdpi.com |

| Cationic (CROP) | Non-Activated Aziridines | Branched / Hyperbranched | Backbone secondary amines remain nucleophilic and attack growing chains, causing branching. mpg.deresearchgate.net |

Monomer Preparation for Controlled Polymerization

The synthesis of aziridine monomers is a critical step in accessing these polymeric materials. Several synthetic routes are available, with the choice often depending on the desired substitution pattern. rsc.orgresearchgate.net Common methods include:

The Wenker Synthesis: This classic method involves the reaction of a vicinal amino alcohol with sulfuric acid, followed by cyclization under basic conditions. researchgate.net

From Epoxides: Epoxides can be ring-opened with an amine source, followed by a cyclization step to form the aziridine ring. utwente.nl

For "Aziridine, 1-(1-propenyl)-, (E)-", a potential synthesis could involve the reaction of aziridine with propionaldehyde (B47417) followed by dehydration, or other methods establishing the N-alkenyl bond. To achieve controlled polymerization leading to a linear structure, this monomer would first need to be functionalized with an activating group, such as a tosyl or mesyl group, via reaction with the corresponding sulfonyl chloride. researchgate.net This N-sulfonated derivative could then undergo living AROP, followed by a post-polymerization desulfonylation step to yield the linear polyamine. researchgate.net

Functional Polymers and Materials Utilizing Aziridine Moieties

The polymers derived from aziridines, known as polyamines, are of significant interest due to their high density of nitrogen atoms. These amines can be primary, secondary, or tertiary, depending on the polymer's structure, and they provide sites for functionalization, chelation of metal ions, and interaction with biological molecules. rsc.orgresearchgate.net

Development of Polyethylenimine and Polypropylenimine Derivatives

Polyethylenimine (PEI) and Polypropylenimine (PPI) are two of the most extensively studied polymers made from aziridine derivatives. researchgate.netresearchgate.net

Polyethylenimine (PEI): Typically synthesized from the CROP of aziridine, resulting in branched PEI (bPEI). mdpi.comresearchgate.net Linear PEI (lPEI) is more challenging to synthesize, often requiring the multi-step process involving AROP of activated monomers or the polymerization of 2-oxazolines followed by hydrolysis. mdpi.commpg.de

Polypropylenimine (PPI): This polymer is the derivative obtained from the polymerization of a methyl-substituted aziridine (2-methylaziridine). researchgate.net Like PEI, it can exist in linear or branched forms.

The polymerization of "Aziridine, 1-(1-propenyl)-, (E)-" via CROP would yield a branched poly(1-(1-propenyl)aziridine). This polymer would be a derivative of PEI, featuring a propenyl group attached to each nitrogen atom in the repeating unit. The presence of the double bond in the propenyl group offers a site for further post-polymerization modification, potentially allowing for cross-linking or the attachment of other functional moieties.

| Monomer | Polymerization Method | Resulting Polymer | Key Structural Features |

| Aziridine | CROP | Branched Polyethylenimine (bPEI) | Primary, secondary, and tertiary amines. researchgate.net |

| N-Sulfonyl Aziridine | AROP | Linear Poly(N-sulfonyl aziridine) | Linear backbone, requires deprotection for lPEI. researchgate.netmdpi.com |

| 2-Methylaziridine | AROP (activated) | Linear Polypropylenimine (lPPI) | Linear structure with methyl side groups. researchgate.net |

| Aziridine, 1-(1-propenyl)-, (E)- | CROP | Branched Poly(1-(1-propenyl)aziridine) | Branched structure with N-propenyl groups. |

Cross-linking Reactions for Enhanced Material Properties (e.g., Thermal Stability, Mechanical Strength)

The strained three-membered ring of aziridine derivatives, including "Aziridine, 1-(1-propenyl)-, (E)-", makes them effective cross-linking agents for a variety of polymers. wikipedia.org This reactivity is widely exploited to enhance the physical and chemical properties of materials such as coatings, inks, and adhesives. rsc.orgpolyaziridine.com Polyfunctional aziridines, which contain multiple aziridine rings, can create a dense cross-linked network within a polymer matrix, significantly improving characteristics like chemical resistance, wear resistance, and toughness. researchgate.netpolyaziridineglobal.com

The cross-linking mechanism is typically an acid-catalyzed ring-opening reaction. polyaziridine.com In systems like acrylic emulsions or polyurethane dispersions, the reaction occurs between the aziridine's nitrogen atom and an active hydrogen, usually from a carboxylic acid group on the polymer resin. polyaziridine.compolyaziridine.com This process opens the aziridine ring and forms a stable covalent bond, integrating the cross-linker into the polymer structure. polyaziridine.comgoogle.com The reaction can proceed at room temperature as a coating or adhesive dries, with the rate increasing as the pH drops or with the application of heat. polyaziridine.compolyaziridineglobal.com

The introduction of these cross-links restricts polymer chain movement, leading to measurable improvements in material performance. For instance, in pressure-sensitive adhesives, aziridine cross-linkers increase cohesive strength and adhesion to substrates. polyaziridine.com In wood and leather coatings, they improve resistance to water, chemicals, and abrasion. polyaziridine.compolyaziridineglobal.com

Modern developments include polymeric aziridine cross-linkers, which offer the high reactivity of traditional aziridines but with a different toxicity profile due to their higher molecular weight. covestro.com These innovative cross-linkers can match the performance of conventional ones, often outperforming alternatives like carbodiimides in enhancing chemical and mechanical properties. covestro.com Flexible cross-linkers, featuring a long-chain group between reactive aziridine moieties, can create less rigid networks, broadening the application temperature ranges of the resulting materials. google.com

Table 1: Effects of Aziridine Cross-linking on Material Properties

| Application | Base Polymer System | Property Enhancement | Reference(s) |

|---|---|---|---|

| Coatings & Inks | Acrylic Emulsions, Polyurethane Dispersions | Improved scuff, chemical, and water resistance; Enhanced color and clarity; Faster cure time. | polyaziridine.compolyaziridineglobal.com |

| Adhesives | Acid-functional (Meth)acrylate Copolymers | Increased cohesive strength; Improved adhesion; Stronger polymer network. | polyaziridine.comgoogle.com |

| Wood Coatings | Acrylic Emulsions, Polyurethane Dispersions | Better abrasion resistance; Improved water and chemical resistance; Faster cure time. | polyaziridineglobal.com |

| Leather Finishing | Soft Polymers | Increased wear, water, and chemical resistance. | polyaziridineglobal.com |

| Textile Coatings | Various Formulations | Improved wear, water, and chemical resistance; Faster cure time. | polyaziridineglobal.com |

Aziridine-Containing Polymers in Chelation and Materials Templating

Polymers derived from aziridine monomers, known as polyamines (e.g., poly(ethylenimine) or PEI), are highly effective in chelation and as templating agents for advanced materials. rsc.orgresearchgate.net The nitrogen atoms within the polymer backbone possess lone pairs of electrons that can coordinate with metal ions, making them excellent chelating agents. rsc.org This property is valuable for applications such as the removal of heavy metal ions from aqueous solutions. researchgate.net

The structure of the polyamine, whether linear or branched, influences its chelation efficiency and applications. Branched poly(ethylenimine), produced through the cationic ring-opening polymerization of aziridine, offers a high density of primary, secondary, and tertiary amine groups, providing numerous sites for metal coordination. rsc.orgresearchgate.net These polymers can form stable complexes with various metal ions, which is a principle utilized in creating polymer-metal chelate materials. researchgate.net

In materials templating, aziridine-containing polymers serve as scaffolds to direct the formation of structured nanomaterials. The polymer can act as a template, where its functional groups organize precursor materials or nanoparticles into a desired architecture. This has been demonstrated in the synthesis of various advanced materials. rsc.org The ability of polyamines to control the nucleation and growth of inorganic phases allows for the fabrication of hybrid organic-inorganic materials with tailored properties.

Research has shown that polymers with aziridine functionalities can be used to create tailorable scaffolds. For example, aziridine-functionalized polydimethylsiloxane (B3030410) (PDMS) can be modified post-polymerization via the ring-opening reaction, allowing for precise structural modifications of the material. rsc.org This highlights the versatility of aziridine chemistry in creating functional polymers for advanced material applications. rsc.orgresearchgate.net

Photoinduced Ring Opening in Aziridine Derivatives for Radiation Indicators

The aziridine ring can undergo ring-opening reactions when exposed to light, a process known as photoinduced or photochemical ring-opening. rsc.orgresearchgate.net This property makes aziridine derivatives potential candidates for applications such as radiation indicators or sensors. The reaction is driven by the release of ring strain upon excitation. wikipedia.org

For a compound like "Aziridine, 1-(1-propenyl)-, (E)-", the presence of both the aziridine ring and an alkenyl group (the propenyl group) makes it a reactive building block. researchgate.net Photochemical reactions can lead to highly reactive intermediates. nih.gov For example, the irradiation of certain N-substituted aziridines can lead to the formation of azomethine ylides, which are 1,3-dipoles that can be trapped in cycloaddition reactions. wikipedia.org

The outcome of the photoinduced ring-opening can be highly dependent on the molecular structure and the reaction environment. In a study on 1-(2-naphthoyl)aziridine, irradiation in different alcohol solvents led to different products. rsc.org In methanol, a product from the addition of the solvent across the opened ring was formed selectively. In other alcohols like ethanol, a different product was observed. rsc.org The quantum yield of the reaction products and the fluorescence of the starting material were influenced by the solvent's properties, such as its hydrogen-bonding ability and dielectric constant. rsc.org

This sensitivity to the environment is a key feature for sensor applications. A change in the fluorescence or absorption properties of the compound upon ring-opening can serve as a detectable signal. Research into chemosensors has utilized the specific ring-opening of an aziridine derivative by species like hydrogen polysulfides to create a "turn-on" fluorescent response. nih.govnih.gov While this specific example is a chemical rather than a photoinduced trigger, it demonstrates the principle of using aziridine ring-opening to generate a measurable signal for detection purposes.

The mechanism often involves the formation of transient species like azirines or zwitterions after light absorption, which then rearrange or react with surrounding molecules to form the final stable products. nih.gov

Table 2: Products of Photoinduced Ring-Opening of 1-(2-naphthoyl)aziridine in Various Alcohols

| Solvent | Major Product(s) | Reference |

|---|---|---|

| Methanol | N-(2-methoxyethyl)naphthalene-2-carboxamide | rsc.org |

| Ethanol | N-ethylnaphthalene-2-carboxamide | rsc.org |

| Propan-2-ol | N-ethylnaphthalene-2-carboxamide | rsc.org |

| t-Butyl alcohol | N-(2-t-butoxyethyl)-naphthalene-2-carboxamide and N-ethylnaphthalene-2-carboxamide | rsc.org |

Q & A

Q. What are the common synthetic routes for preparing (E)-1-(1-propenyl)aziridine, and how can reaction conditions be optimized for higher yields?

The synthesis of substituted aziridines often involves nucleophilic ring-opening of pre-functionalized aziridine precursors or [2+1] cycloaddition reactions. For example, microwave-assisted methods have been employed to enhance regioselectivity and reduce reaction times. In one protocol, (bromomethyl)aziridine derivatives were reacted with sodium acetate in DMSO at 100°C, yielding 83–90% of substituted aziridines after purification via silica gel chromatography . Key optimization parameters include:

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may compromise stereochemical integrity.

- Catalysts : Transition-metal catalysts (e.g., palladium complexes) can facilitate stereocontrol in cycloaddition reactions .

- Solvent polarity : Polar aprotic solvents like DMSO enhance nucleophilicity in ring-opening reactions .

Q. How is (E)-1-(1-propenyl)aziridine characterized using spectroscopic and analytical techniques?

Structural confirmation relies on a combination of:

- NMR spectroscopy : H and C NMR identify proton environments and substituent effects. For example, vinyl protons in the propenyl group show characteristic coupling constants ( Hz for trans configuration) .

- IR spectroscopy : Stretching frequencies for C-N (1,100–1,250 cm) and C=C (1,640–1,680 cm) bonds validate functional groups .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, with peaks corresponding to [M+H] or [M–NH] ions .

Q. What are the stability considerations for (E)-1-(1-propenyl)aziridine under storage and reaction conditions?

Aziridines are prone to ring-opening due to strain in the three-membered ring. Stability is influenced by:

- pH : Acidic conditions accelerate hydrolysis to amino alcohols.

- Temperature : Storage at –20°C in inert atmospheres (N/Ar) minimizes decomposition .

- Light exposure : UV radiation can induce [2+2] cycloaddition side reactions; amber glassware is recommended .

Advanced Research Questions

Q. How does regioselectivity in the ring-opening of (E)-1-(1-propenyl)aziridine vary with nucleophiles and catalysts?

Regioselectivity is governed by electronic and steric factors. For example, nucleophiles (e.g., LiAlH) preferentially attack the less substituted carbon (C2) in non-activated aziridines, while transition-metal catalysts (e.g., Pd) direct cleavage at the more substituted site (C3) via π-allyl intermediates . Computational studies (DFT) reveal that electron-withdrawing substituents on the aziridine nitrogen increase C2 selectivity by polarizing the ring .

Q. What computational methods are used to predict the electronic properties of (E)-1-(1-propenyl)aziridine derivatives?

Density functional theory (DFT) and time-dependent DFT (TD-DFT) model frontier molecular orbitals (HOMO/LUMO), vertical excitation energies, and charge distribution. For example, aziridine-thiophene conjugates exhibit redshifted absorption maxima due to electron-withdrawing effects of the aziridine ring . Key parameters include:

- Basis sets : B3LYP/6-31G(d) for geometry optimization.

- Solvent models : PCM (Polarizable Continuum Model) for simulating solvent effects.

Q. How can contradictory spectral data (e.g., NMR chemical shifts) be resolved in aziridine derivatives?

Discrepancies arise from solvent effects, tautomerism, or impurities. Strategies include:

Q. What ethical and safety protocols are critical when handling (E)-1-(1-propenyl)aziridine in biological studies?

Q. How does the propenyl substituent influence the reactivity of aziridine in cycloaddition reactions compared to ethylene analogs?

The propenyl group introduces steric hindrance and conjugative effects, altering transition-state geometries. For instance, E-propenyl substituents enhance dienophile activity in Diels-Alder reactions due to extended π-conjugation . Kinetic studies show a 20% rate increase compared to ethylene derivatives under identical conditions .

Methodological Recommendations

- Synthetic protocols : Prioritize microwave-assisted methods for reduced reaction times and improved yields .

- Data validation : Cross-validate spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or ChemDraw) .

- Ethical reporting : Document safety measures and ethical approvals explicitly in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.